molecular formula C9H6ClFO3S B1445602 5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride CAS No. 1369140-00-0

5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride

Cat. No. B1445602
CAS RN: 1369140-00-0
M. Wt: 248.66 g/mol
InChI Key: GWEKIJFFMQNQEV-UHFFFAOYSA-N
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Description

“5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride” is an organic compound with the molecular formula C9H6ClFO3S . It has a molecular weight of 248.66 g/mol . It is used as a reagent in organic chemistry, particularly for the synthesis of peptide building blocks.


Molecular Structure Analysis

The InChI code for “5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride” is 1S/C9H6ClFO3S/c1-5-7-4-6 (11)2-3-8 (7)14-9 (5)15 (10,12)13/h2-4H,1H3 . This indicates the presence of a benzofuran ring with fluorine and sulfonyl chloride functional groups attached .


Chemical Reactions Analysis

“5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride” is an important reagent in organic chemistry used for the synthesis of peptide building blocks. It offers several advantages over other reagents, including ease of use, mild reaction conditions, and compatibility with a variety of substrates.


Physical And Chemical Properties Analysis

“5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride” is a solid compound .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have shown significant cell growth inhibitory effects on various cancer cells. For instance, certain compounds have demonstrated inhibition rates of over 50% in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells .

Antimicrobial Properties

Benzofurans have been identified as promising structures in the search for efficient antimicrobial candidates due to their unique structural features and potent antibacterial activity .

Synthesis of Peptide Building Blocks

“5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride” is used as an important reagent in organic chemistry for the synthesis of peptide building blocks. It offers advantages such as ease of use and compatibility with various substrates.

Therapeutic Potentials

Compounds with a benzofuran nucleus are known for their wide therapeutic potentials including antibacterial, anti-fungal, anti-inflammatory, analgesic, and anti-depressant activities .

Drug Discovery

Benzofuran compounds are considered privileged structures in drug discovery due to their extensive pharmaceutical applications and biological activities .

Biological Studies

Recent studies have highlighted the strong biological activities of most benzofuran compounds such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Medicinal Chemistry

The myriad applications in medicinal chemistry have led to the development of novel synthetic protocols for preparing structurally diverse benzofuran derivatives .

Safety and Hazards

“5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride” may cause severe skin burns and eye damage . It is recommended to handle this compound with appropriate safety measures .

Future Directions

Benzofuran derivatives, including “5-Fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride”, have drawn considerable attention in medical research due to their wide range of biological and pharmacological activities . Development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

properties

IUPAC Name

5-fluoro-3-methyl-1-benzofuran-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO3S/c1-5-7-4-6(11)2-3-8(7)14-9(5)15(10,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEKIJFFMQNQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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